molecular formula C14H23NO5 B1382820 1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate CAS No. 1803562-73-3

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B1382820
CAS No.: 1803562-73-3
M. Wt: 285.34 g/mol
InChI Key: DBSORQIBUVWRHY-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate (CAS 324769-00-8) is a high-value piperidine-based building block in pharmaceutical research and organic synthesis. This compound, with a molecular formula of C14H23NO5 and a molecular weight of 285.34 g/mol , is specifically designed for the synthesis of complex molecules. Its structure, featuring a piperidone ring core with both tert-butoxycarbonyl (Boc) and methyl ester protective groups, along with an ethyl substituent at the 2-position, makes it an exceptionally versatile chiral intermediate . Researchers primarily utilize this compound in the development of novel active pharmaceutical ingredients (APIs), particularly for constructing optically active piperidine derivatives which are privileged structures in medicinal chemistry . Piperidine scaffolds are found in numerous therapeutic agents, and this specific building block is instrumental in creating ORL-1 (NOP) receptor antagonists . Such antagonists are crucial for investigating new pathways in pain management that may avoid the undesirable side effects associated with traditional opioids . The Boc protecting group enables straightforward deprotection under mild acidic conditions for further functionalization, while the ester group allows for hydrolysis or other transformations. This reagent is offered with a guaranteed purity of 95% or higher and must be stored in an inert atmosphere at temperatures under -20°C to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-6-9-11(12(17)19-5)10(16)7-8-15(9)13(18)20-14(2,3)4/h9,11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSORQIBUVWRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(=O)CCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127559
Record name 1,3-Piperidinedicarboxylic acid, 2-ethyl-4-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester
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Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-73-3
Record name 1,3-Piperidinedicarboxylic acid, 2-ethyl-4-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester
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Record name 1,3-Piperidinedicarboxylic acid, 2-ethyl-4-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate
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Preparation Methods

Synthesis via Piperidine Ring Construction and Esterification

One common approach starts from a suitably substituted piperidine precursor or a cyclization reaction that forms the piperidine ring. The ester groups at positions 1 and 3 are introduced via esterification reactions using tert-butyl and methyl chloroformates or corresponding anhydrides.

  • Step 1: Formation of 4-oxopiperidine intermediate by cyclization of amino acid derivatives or via reductive amination.
  • Step 2: Selective esterification of the nitrogen and the 3-position carboxyl groups with tert-butyl and methyl esters, respectively.
  • Step 3: Introduction of the 2-ethyl substituent typically via alkylation reactions using ethyl halides under basic conditions.
  • Step 4: Oxidation at the 4-position to form the ketone (4-oxo) group, often achieved with mild oxidants to avoid over-oxidation.

Use of Optically Active Intermediates

According to patent US11254641B2, intermediates for optically active piperidine derivatives include compounds structurally related to 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate. The preparation involves:

  • Starting from chiral amino acid derivatives or chiral pool synthesis.
  • Employing selective protection of amino and carboxyl groups to direct substitution.
  • Catalytic or enzymatic resolution steps to obtain enantiomerically enriched intermediates.
  • Careful control of reaction conditions to preserve stereochemistry during alkylation and oxidation.

This patent highlights the use of palladium-catalyzed reactions and other transition metal catalysis to facilitate selective transformations in the synthesis pathway, improving yields and stereochemical purity.

Preparation Step Typical Reagents/Conditions Yield (%) Notes
Piperidine ring formation Cyclization of amino acid derivatives, reductive amination 70-85 Conditions optimized to minimize side products
Esterification tert-Butyl chloroformate, methyl chloroformate, base 80-90 Selective protection important for regioselectivity
2-Ethyl substitution Ethyl halide (e.g., ethyl bromide), base (NaH, K2CO3) 65-80 Alkylation regioselectivity critical
4-Oxo formation Mild oxidants (e.g., PCC, Dess-Martin periodinane) 75-85 Avoid over-oxidation to maintain ketone
Optical resolution Chiral catalysts or enzymatic methods 60-75 Enhances enantiomeric excess

These data reflect typical yields and conditions reported in literature and patent disclosures, indicating that the synthesis is efficient but requires careful control of reaction parameters to optimize purity and yield.

  • The tert-butyl ester group is favored for its stability and ease of removal under acidic conditions.
  • Methyl esters provide complementary protection and can be selectively hydrolyzed.
  • The 4-oxo group is sensitive to strong bases and reductive conditions; thus, mild oxidation methods are preferred.
  • Alkylation at the 2-position requires control to prevent multiple substitutions or ring opening.
  • Stereochemical integrity is maintained by using optically pure starting materials and mild reaction conditions.

The preparation of this compound involves a multi-step synthesis starting from amino acid derivatives or related precursors, with key steps including ring formation, selective esterification, alkylation, and oxidation. Advances in catalytic methods and chiral synthesis have improved the efficiency and stereochemical control of these processes. Patent literature provides detailed methodologies that ensure high purity and yield, suitable for pharmaceutical and synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Intermediate

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate is primarily used as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly in the fields of analgesics and anti-inflammatory agents.

Case Study: Synthesis of Analgesics
In a study focused on synthesizing novel analgesics, researchers utilized this compound as a precursor for creating derivatives that exhibited enhanced pain-relieving properties. The modifications involved esterification and amination reactions, resulting in compounds with improved efficacy compared to traditional analgesics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its piperidine ring structure is beneficial for constructing more complex molecules through various chemical reactions such as:

  • Alkylation
  • Amination
  • Cyclization

These reactions can lead to the formation of diverse chemical entities that are useful in both academic and industrial research.

Data Table: Common Reactions Involving the Compound

Reaction TypeDescriptionOutcome
AlkylationReaction with alkyl halidesFormation of substituted piperidines
AminationReaction with aminesCreation of amine derivatives
CyclizationRing closure reactionsSynthesis of complex cyclic compounds

Agrochemical Applications

Emerging research indicates potential applications in agrochemicals, particularly as intermediates in the synthesis of pesticides and herbicides. The structural features of the compound may enhance the activity and selectivity of agrochemical agents.

Case Study: Development of Herbicides
In experimental trials, derivatives synthesized from this compound showed promising herbicidal activity against common weeds, suggesting its viability as a lead compound for further development .

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS: 71233-25-5)

  • Molecular Formula: C₁₆H₂₅NO₅
  • Key Differences :
    • The ethyl ester is positioned at C4 instead of C3.
    • Lacks the 2-ethyl substituent present in the target compound.

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1-Boc)

  • Synthesis: Prepared via Boc-protection using Boc₂O in methanol, yielding a white amorphous solid .
  • Key Differences : Lacks the 2-ethyl substituent.
  • Impact: The simplified structure (without the 2-ethyl group) may improve solubility in polar solvents (e.g., methanol or DMF) but reduces steric shielding of the 4-oxo group, increasing susceptibility to reduction or nucleophilic attack .

1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS: 98977-34-5)

  • Similarity Score : 0.94 (structural similarity to target compound) .
  • Key Differences : Ethyl ester at C3 instead of methyl.
  • Impact : The longer ethyl chain increases lipophilicity (logP ≈ 1.8 vs. 1.5 for the methyl analog), influencing membrane permeability in biological assays .

Heterocyclic Modifications

Piperazine Analogs (e.g., AM-2503: 1-tert-Butyl 3-methyl 4-methylpiperazine-1,3-dicarboxylate)

  • Key Differences : Replacement of the piperidine ring with piperazine introduces an additional nitrogen atom.
  • Impact : Enhances basicity (pKa ~8.5 vs. ~7.5 for piperidine derivatives) and alters hydrogen-bonding capacity, which is critical for interactions with biological targets such as neurotransmitter transporters .

Pyrrolidine Derivatives (e.g., 6a: 1-(tert-butyl) 3-ethyl pyrrolidine-1,3-dicarboxylate)

  • Key Differences : Five-membered pyrrolidine ring instead of six-membered piperidine.
  • Impact: Reduced ring strain and conformational flexibility compared to piperidine. This affects binding affinity in receptor-ligand interactions, as seen in nociceptin antagonist syntheses .

Physicochemical and Spectroscopic Properties

Property Target Compound 1-Boc (C₁₂H₂₁NO₅) CAS 71233-25-5
Molecular Weight 285.34 g/mol 259.3 g/mol 327.37 g/mol
Predicted CCS ([M+H]⁺) 165.6 Ų N/A N/A
logP (Estimated) ~1.8 ~1.5 ~2.1
Melting Point Not reported Amorphous solid Not reported

Notes:

  • The target compound’s higher molecular weight and ethyl substituent contribute to increased lipophilicity compared to 1-Boc.

Biological Activity

1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate is a synthetic organic compound with the molecular formula C14H23NO5C_{14}H_{23}NO_5. It belongs to the piperidine family and is characterized by its unique substitution pattern, which influences its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C14H23NO5C_{14}H_{23}NO_5
  • CAS Number : 1803562-73-3
  • IUPAC Name : 1-O-tert-butyl 3-O-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate
  • InChI Key : DBSORQIBUVWRHY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride, followed by purification processes to yield the final product. The industrial production often utilizes automated systems for consistent quality control.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to modulate enzyme activity, influencing several biochemical pathways crucial for cellular functions.

Antiproliferative Effects

Recent studies have indicated that compounds structurally related to 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine exhibit notable antiproliferative effects against cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 0.70.7 to 4.7μM4.7\mu M against various cancer types, including HeLa and murine leukemia cells. These compounds induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase, suggesting their potential as selective anticancer agents .

Table: Antiproliferative Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
Compound 3a0.75K562
Compound 3b0.70K562
Compound X (related)1.1 - 4.7HeLa, L1210, CEM

Enzyme Interaction Studies

The interaction of this compound with specific enzymes has been explored in vitro. For example, it has been shown to affect tubulin polymerization, leading to inhibition of microtubule assembly—an essential process for cell division. Molecular docking studies suggest binding affinity at the colchicine site on tubulin, providing insight into its mechanism as an antitubulin agent .

Study on Selective Cytotoxicity

A study evaluated the effects of related compounds on normal human peripheral blood mononuclear cells (PBMC). The results indicated that these compounds did not significantly affect the viability of PBMCs at concentrations exceeding 20μM20\mu M, highlighting their selective cytotoxicity towards cancer cells while sparing normal cells .

Molecular Modeling Insights

Molecular modeling techniques have been employed to predict the binding interactions between these compounds and their biological targets. The results from docking simulations reveal that structural modifications can significantly alter binding affinities and biological activities, emphasizing the importance of chemical structure in drug design .

Q & A

Q. What are the recommended synthetic routes for 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate, and how can reaction conditions be optimized?

A multi-step synthesis involving tert-butyl and methyl ester protection, alkylation, and oxidation is commonly employed. For example, a five-step procedure using lithium diisopropyl amide (LDA) for deprotonation, followed by alkylation with ethyl halides, and palladium-catalyzed cross-coupling for functionalization has been reported . Optimization may involve factorial design experiments to evaluate variables such as temperature (−78°C to 100°C), solvent polarity (THF vs. acetonitrile), and catalyst loading (e.g., Pd(OAc)₂) .

Q. How can the purity and structural integrity of this compound be verified during synthesis?

Analytical techniques include:

  • NMR spectroscopy : Confirm tert-butyl (δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) groups.
  • LC-MS : Monitor molecular ion peaks (expected m/z ~271–325 depending on substituents) and detect impurities .
  • Chiral HPLC : Resolve stereoisomers if asymmetric synthesis is attempted .

Q. What are the critical storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester groups. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the tert-butyl carbamate (Boc) group .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) calculations can model transition states for key steps like nucleophilic attack at the 4-oxo position or steric effects in alkylation. Molecular docking may predict interactions with biological targets (e.g., enzymes) if the compound is used in medicinal chemistry .

Q. What strategies resolve contradictions in reported yields for multi-step syntheses?

Discrepancies often arise from:

  • Protection/deprotection efficiency : Incomplete Boc removal (step 2 in ) reduces downstream yields.
  • Catalyst selectivity : Pd(OAc)₂/XPhos systems may favor undesired side reactions.
    Validate each intermediate via TLC and adjust stoichiometry or catalyst loading iteratively .

Q. How can stereochemical challenges in synthesizing chiral piperidine derivatives be addressed?

Use chiral auxiliaries (e.g., tert-butylsulfinamide in ) or asymmetric catalysis (e.g., Evans oxazolidinones) to control configuration at the 2-ethyl and 4-oxo positions. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What functionalization methods are suitable for modifying the 4-oxo group?

  • Nucleophilic addition : Grignard reagents or hydrides (e.g., NaBH₄) reduce the ketone to alcohol.
  • Condensation reactions : Form imines or hydrazones for heterocycle synthesis .

Data Analysis and Mechanistic Questions

Q. How can kinetic studies elucidate the mechanism of ester hydrolysis under varying pH conditions?

Perform pH-rate profiling (pH 1–12) with UV-Vis or NMR monitoring. Acidic conditions likely protonate the carbonyl, while basic conditions involve hydroxide attack. Compare rate constants (k) for tert-butyl vs. methyl ester cleavage .

Q. What analytical methods differentiate between regioisomers in alkylation reactions?

  • 2D NMR (COSY, HSQC) : Assign coupling patterns between ethyl and methyl groups.
  • IR spectroscopy : Identify carbonyl stretching frequencies (e.g., 1720 cm⁻¹ for esters vs. 1680 cm⁻¹ for ketones) .

Q. How do steric and electronic effects influence reactivity at the piperidine ring?

The 4-oxo group increases electrophilicity at C-3 and C-5. Steric hindrance from the tert-butyl group slows reactions at C-1. Computational electrostatic potential maps or Hammett plots can quantify these effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate
Reactant of Route 2
1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate

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